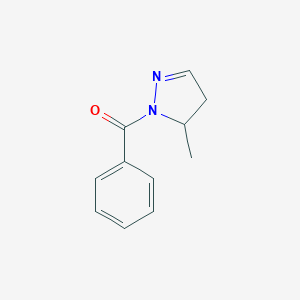![molecular formula C23H21Cl2NO5S B257846 N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxybenzamide](/img/structure/B257846.png)
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxybenzamide, commonly referred to as Compound A, is a synthetic compound that has shown potential in various scientific research applications.
Mechanism of Action
Compound A exerts its effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and cell survival. By inhibiting this pathway, Compound A can reduce the production of pro-inflammatory cytokines and chemokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB signaling, reduction of pro-inflammatory cytokines and chemokines, and induction of apoptosis in cancer cells. Additionally, Compound A has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
Compound A has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for the NF-κB signaling pathway. However, one limitation of Compound A is its relatively low potency compared to other NF-κB inhibitors, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on Compound A, including the development of more potent derivatives, investigation of its potential in the treatment of other diseases, and exploration of its mechanism of action in more detail. Additionally, further studies are needed to determine the safety and efficacy of Compound A in vivo and in clinical settings.
Synthesis Methods
Compound A can be synthesized using a multi-step process involving various chemical reactions. The first step involves the reaction of 2,5-dichlorobenzaldehyde with 2-furfurylamine to form the intermediate compound, 5-(2,5-dichlorophenyl)-2-furylmethylamine. This intermediate is then reacted with 3-methyl-4-methoxybenzoic acid to form Compound A.
Scientific Research Applications
Compound A has been studied for its potential in various scientific research applications, including anti-inflammatory and anti-cancer properties. Studies have shown that Compound A can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, Compound A has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
properties
Product Name |
N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-4-methoxybenzamide |
|---|---|
Molecular Formula |
C23H21Cl2NO5S |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C23H21Cl2NO5S/c1-30-18-5-2-15(3-6-18)23(27)26(17-10-11-32(28,29)14-17)13-19-7-9-22(31-19)20-12-16(24)4-8-21(20)25/h2-9,12,17H,10-11,13-14H2,1H3 |
InChI Key |
CZJWJEWMNHXXCU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C4CCS(=O)(=O)C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Ethyl 4-(4-fluoroanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B257812.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2-fluorobenzoate](/img/structure/B257817.png)
![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)
![N-(3-chlorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257837.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B257838.png)